Cas no 24464-44-6 (Isoquinoline,3,4-dihydro-1-methyl-7-phenyl-)

Isoquinoline,3,4-dihydro-1-methyl-7-phenyl- 化学的及び物理的性質
名前と識別子
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- Isoquinoline,3,4-dihydro-1-methyl-7-phenyl-
- 24464-44-6
- 1-Methyl-7-phenyl-3,4-dihydroisoquinoline
- 1-methyl-7-phenyl-3,4-dihydro-isoquinoline
- ISOQUINOLINE, 3,4-DIHYDRO-1-METHYL-7-PHENYL-
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- MDL: MFCD01717438
- インチ: InChI=1S/C16H15N/c1-12-16-11-15(13-5-3-2-4-6-13)8-7-14(16)9-10-17-12/h2-8,11H,9-10H2,1H3
- InChIKey: GTNSCHPRCKRVPJ-UHFFFAOYSA-N
- ほほえんだ: CC1C2C(=CC=C(C3C=CC=CC=3)C=2)CCN=1
計算された属性
- せいみつぶんしりょう: 221.12055
- どういたいしつりょう: 221.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- PSA: 12.36
Isoquinoline,3,4-dihydro-1-methyl-7-phenyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1001767-5g |
1-methyl-7-phenyl-3,4-dihydro-isoquinoline |
24464-44-6 | 95% | 5g |
$2000 | 2025-02-20 | |
eNovation Chemicals LLC | Y1001767-5g |
1-methyl-7-phenyl-3,4-dihydro-isoquinoline |
24464-44-6 | 95% | 5g |
$2000 | 2024-08-02 | |
eNovation Chemicals LLC | Y1001767-5g |
1-methyl-7-phenyl-3,4-dihydro-isoquinoline |
24464-44-6 | 95% | 5g |
$2000 | 2025-02-26 |
Isoquinoline,3,4-dihydro-1-methyl-7-phenyl- 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
Isoquinoline,3,4-dihydro-1-methyl-7-phenyl-に関する追加情報
Comprehensive Overview of Isoquinoline,3,4-dihydro-1-methyl-7-phenyl- (CAS No. 24464-44-6)
Isoquinoline,3,4-dihydro-1-methyl-7-phenyl- (CAS No. 24464-44-6) is a specialized organic compound belonging to the isoquinoline family, a class of heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and material science. This compound, characterized by its unique 3,4-dihydro-1-methyl-7-phenyl substitution pattern, has garnered attention due to its potential role in drug discovery and functional material development. Researchers and industry professionals frequently search for terms like "isoquinoline derivatives uses," "CAS 24464-44-6 properties," and "phenyl-substituted isoquinoline synthesis," reflecting its growing relevance in scientific and industrial domains.
The structural backbone of Isoquinoline,3,4-dihydro-1-methyl-7-phenyl- combines a partially hydrogenated isoquinoline core with a phenyl group at the 7-position and a methyl group at the 1-position. This configuration imparts distinct electronic and steric properties, making it a valuable intermediate for designing bioactive molecules. Recent studies highlight its utility in modulating enzyme activity and receptor binding, aligning with trending topics such as "small molecule drug design" and "targeted therapy development." Additionally, its potential applications in fluorescent probes and organic electronics resonate with the rising demand for advanced functional materials.
Synthetic routes to Isoquinoline,3,4-dihydro-1-methyl-7-phenyl- often involve Pictet-Spengler cyclization or Bischler-Napieralski reactions, followed by selective hydrogenation and functionalization. These methods are frequently explored in organic chemistry forums, with queries like "how to synthesize 3,4-dihydroisoquinolines" or "optimizing phenyl-isoquinoline yields." The compound's stability under physiological conditions also makes it a candidate for prodrug formulations, a hot topic in pharmaceutical research.
From an analytical perspective, CAS 24464-44-6 exhibits characteristic spectroscopic signatures, including distinct NMR peaks and mass fragmentation patterns, which are critical for quality control in industrial settings. Environmental and safety assessments of this compound align with the "green chemistry" trend, emphasizing biodegradable intermediates and solvent-free synthesis. Its low ecotoxicity profile further supports its adoption in sustainable applications.
In conclusion, Isoquinoline,3,4-dihydro-1-methyl-7-phenyl- represents a versatile scaffold with multifaceted applications. Its integration into cutting-edge research areas like precision medicine and smart materials underscores its enduring scientific value. As interest in heterocyclic chemistry and molecular engineering grows, this compound is poised to remain a focal point for innovation.
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